![molecular formula C13H15FO B2795296 [3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287288-98-4](/img/structure/B2795296.png)
[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a chemical compound that has been synthesized for scientific research purposes. It is a bicyclic compound that contains both a fluorine and a methyl group attached to a phenyl ring. The compound has been found to have a variety of potential applications in the field of scientific research.
Mechanism of Action
The mechanism of action of [3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that [3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has a variety of biochemical and physiological effects. It has been found to increase the concentration of acetylcholine in the brain, which can improve cognitive function. It has also been found to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using [3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol in lab experiments include its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase, as well as its anti-inflammatory effects. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research involving [3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. These include further studies on its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase, as well as its anti-inflammatory effects. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of [3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves several steps. First, the bicyclic compound is synthesized using a Grignard reaction between cyclobutylmagnesium bromide and 1,3-dibromopropane. The resulting compound is then reacted with 2-fluoro-4-methylphenylboronic acid to form the final product.
Scientific Research Applications
[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to have potential applications in scientific research. It has been studied as a potential inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, and inhibitors of these enzymes have potential applications in the treatment of Alzheimer's disease.
properties
IUPAC Name |
[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c1-9-2-3-10(11(14)4-9)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZXVSKKQOGDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide](/img/structure/B2795213.png)
![2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2795215.png)
![6-Cyclopropyl-2-{4-[(6-fluoroquinazolin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one](/img/structure/B2795218.png)
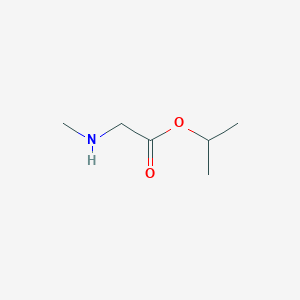
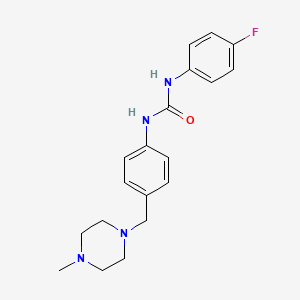

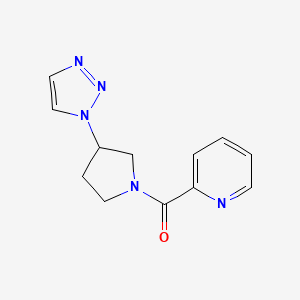
![N-[6-({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2795225.png)
![(3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2795228.png)
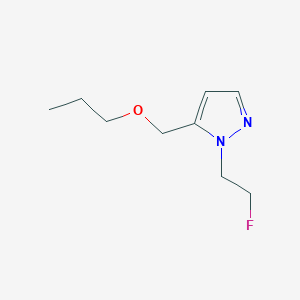
![6-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2795232.png)
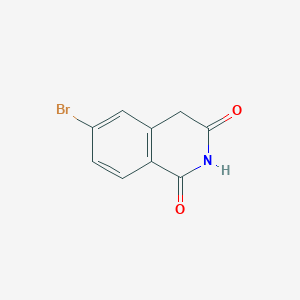

![N-Ethyl-N-[2-(6-hydroxy-2-azaspiro[3.3]heptan-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2795236.png)